

(R)-Carisbamate: An In-Depth Technical Guide to its Anticonvulsant Spectrum

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Compound of Interest

Compound Name: (R)-Carisbamate

Cat. No.: B1679231

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Introduction

(R)-Carisbamate, an investigational neuromodulator, has demonstrated a broad spectrum of activity in preclinical models of epilepsy, positioning it as a candidate for the treatment of various seizure types, including those resistant to current therapies. This technical guide provides a comprehensive overview of the anticonvulsant profile of **(R)-Carisbamate**, detailing its efficacy in key preclinical models, its proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Preclinical Anticonvulsant Efficacy

(R)-Carisbamate has been evaluated in a range of preclinical seizure models, demonstrating its potential to both raise the seizure threshold and prevent seizure spread. Its potency has been compared to several marketed antiepileptic drugs (AEDs), highlighting its promising profile.

Data Presentation: Quantitative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the anticonvulsant efficacy of **(R)-Carisbamate** in various preclinical models.

Model	Species	Endpoint	(R)- Carisbamate ED ₅₀ / Efficacy	Reference
Maximal Electroshock (MES)	Mouse	Abolition of tonic hindlimb extension	Potency ranked 4th out of 9 marketed AEDs	[Novak et al., 2007, as cited in multiple sources]
Subcutaneous Pentylenetetrazol (scPTZ)	Mouse	Abolition of clonic seizures	Potency ranked 1st out of 9 marketed AEDs	[Novak et al., 2007, as cited in multiple sources]
Subcutaneous Bicuculline	Mouse	Abolition of clonic seizures	Potency ranked 2nd out of 9 marketed AEDs	[Novak et al., 2007, as cited in multiple sources]
Subcutaneous Picrotoxin	Mouse	Abolition of clonic seizures	Potency ranked 1st out of 9 marketed AEDs	[Novak et al., 2007, as cited in multiple sources]
Kainate-Induced Seizures	Rat	Reduction in motor seizure frequency	Significant reduction at 10 and 30 mg/kg (i.p.); 74% reduction at 30 mg/kg[1]	Grabenstatter et al., 2008
Cultured Hippocampal Neurons	Rat	Inhibition of SREDs ¹	ED ₅₀ = 58.75 ± 2.43 µM[2]	Deshpande et al., 2008
GAERS ² Model of Absence Seizures	Rat	Suppression of spike-and-wave discharges	Dose-dependent reduction; complete suppression at 30 and 60 mg/kg[3]	Francois et al., 2008
Symptomatic Infantile Spasms Model	Rat	Reduction in behavioral spasms	Dose-dependent reduction at 30 and 60 mg/kg	Scantlebury et al., 2010

¹Spontaneous Recurrent Epileptiform Discharges ²Genetic Absence Epilepsy Rats from Strasbourg

Mechanism of Action

The primary mechanism of action for **(R)-Carisbamate** is believed to be the inhibition of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.2 subtype. This action leads to a reduction in neuronal hyperexcitability.

Inhibition of Voltage-Gated Sodium Channels

(R)-Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of rat Nav1.2 channels with an IC_{50} value of 68 μ M. In cultured rat hippocampal neurons, it blocks voltage-gated sodium channels with an IC_{50} of 89 μ M and inhibits the repetitive firing of action potentials. This inhibition of repetitive firing is a key characteristic of many established anticonvulsant drugs.

Modulation of Glutamatergic Neurotransmission

Studies have indicated that **(R)-Carisbamate** can reduce glutamatergic transmission through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction in excitatory signaling in the brain.

Potential GABAergic Modulation

Some evidence suggests that Carisbamate may have a modulatory effect on GABAergic neurotransmission. However, this appears to be a secondary mechanism and is less well-characterized than its effects on sodium channels. One study noted that Carisbamate's depression of excitatory synaptic transmission was opposed by the GABA-A receptor antagonist picrotoxin, suggesting a potential presynaptic chloride conductance activation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Maximal Electroshock (MES) Test

- Objective: To assess the ability of a compound to prevent the spread of a seizure.

- Apparatus: An electroconvulsive shock device with corneal electrodes.
- Procedure:
 - Animals (mice or rats) are administered the test compound, vehicle, or a standard anticonvulsant (e.g., Phenytoin) via a specified route (e.g., intraperitoneally, i.p.).
 - At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
 - The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
 - The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.

Subcutaneous Pentylenetetrazol (scPTZ) Test

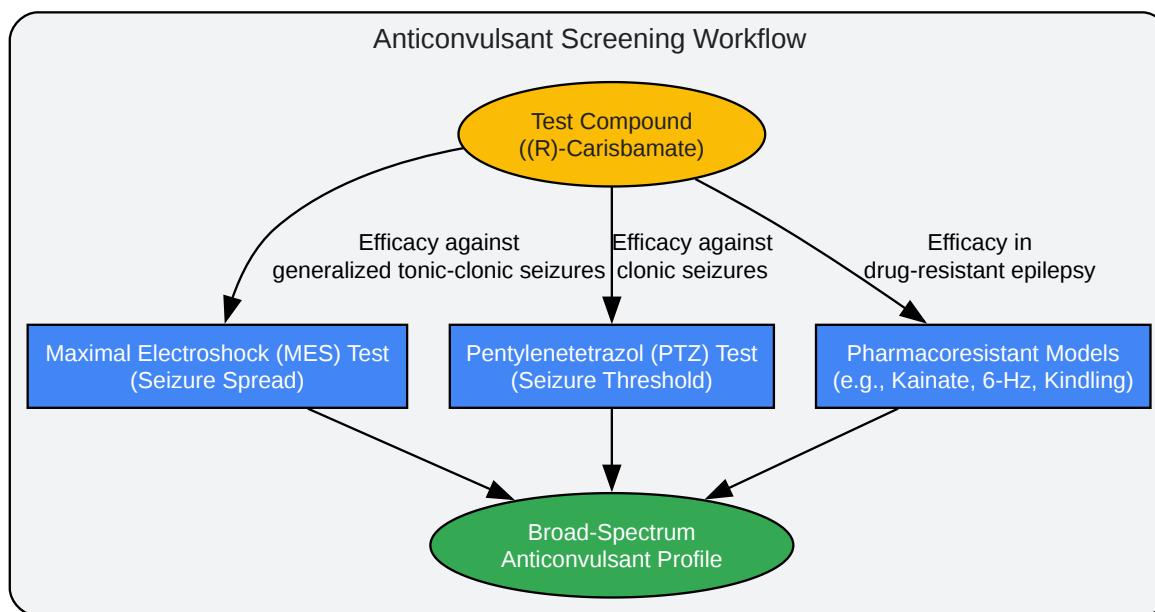
- Objective: To evaluate the ability of a compound to raise the seizure threshold.
- Apparatus: Observation cages.
- Procedure:
 - Animals (typically mice) are pre-treated with the test compound, vehicle, or a standard anticonvulsant (e.g., Ethosuximide).
 - Following the pre-treatment period, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously (e.g., 85 mg/kg in mice).
 - Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
 - Protection is defined as the absence of clonic seizures during the observation period. The ED₅₀ is the dose that protects 50% of the animals.

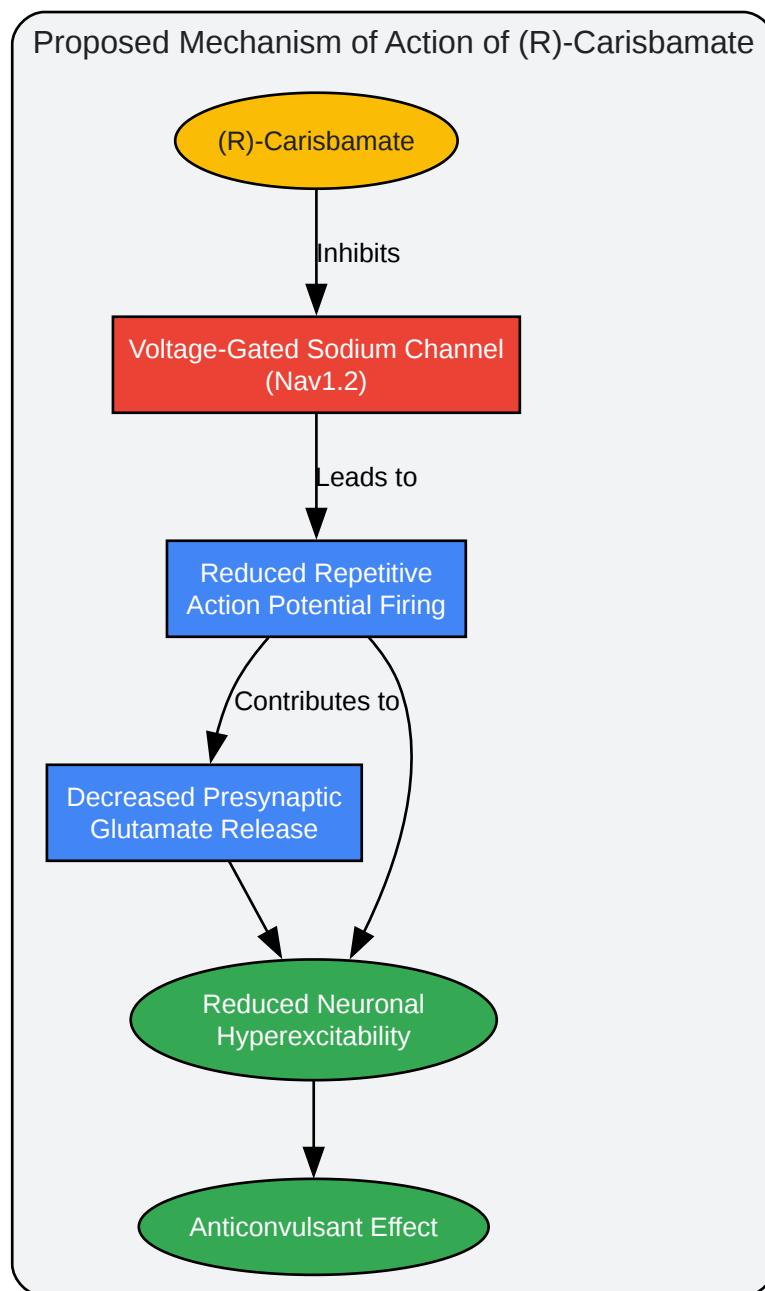
Kainate-Induced Seizure Model

- Objective: To evaluate the efficacy of a compound in a model of temporal lobe epilepsy with spontaneous recurrent seizures.
- Procedure:
 - Epilepsy is induced in rats by repeated low-dose injections of kainic acid until status epilepticus is established.
 - After a latent period, the animals develop spontaneous recurrent motor seizures.
 - Animals are treated with the test compound or vehicle, and seizure frequency and severity are monitored and compared to a baseline period.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the anticonvulsant spectrum of **(R)-Carisbamate**.





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